molecular formula C23H22O5 B12194445 (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B12194445
M. Wt: 378.4 g/mol
InChI Key: JTPTYEFPCBPZTE-BKUYFWCQSA-N
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Description

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran ring fused with a cyclohexane carboxylate group, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Cyclohexanecarboxylate Group: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzofuran ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors may lead to the development of new treatments for diseases.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
  • (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
  • (2Z)-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Uniqueness

The uniqueness of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate lies in its methoxybenzylidene group, which may impart distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C23H22O5/c1-26-19-10-6-5-9-16(19)13-21-22(24)18-12-11-17(14-20(18)28-21)27-23(25)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3/b21-13-

InChI Key

JTPTYEFPCBPZTE-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Origin of Product

United States

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